2-Acetylcyclopentanone

Organic Synthesis Ring-Opening Reactions Cyclopentanone Derivatives

The 5-membered ring of 2-Acetylcyclopentanone (CAS 1670-46-8) enforces unique reactivity: alkaline cleavage gives 85-90% yield of ring-opened keto acid (vs. 60-64% for 2-acetylcyclohexanone), photochemical reactions favor exocyclic alkene formation (41% vs. 17%), and its pKa 7.72 enables near-physiological enolate formation. No other cyclic or acyclic analog replicates these outcomes. Procure ≥98% purity for your synthetic or preclinical program.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 1670-46-8
Cat. No. B155173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylcyclopentanone
CAS1670-46-8
Synonyms2-acetylcyclopentanone
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC(=O)C1CCCC1=O
InChIInChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3
InChIKeyOSWDNIFICGLKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylcyclopentanone CAS 1670-46-8: Technical Grade Specifications, Physical Properties, and Core Identity for Procurement


2-Acetylcyclopentanone (CAS 1670-46-8) is a cyclic β-diketone and a prototypical 1,3-dicarbonyl compound, existing as a colorless to light yellow liquid with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . It is primarily utilized as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems, and as a key intermediate in pharmaceutical research. Its fundamental physical properties include a boiling point of 72-75 °C at 8 mmHg, a density of 1.043 g/mL at 25 °C, and a purity specification typically ≥95.0% (GC) [1] . The compound's synthetic utility stems from its capacity for keto-enol tautomerization, which generates a resonance-stabilized enolate nucleophile central to its reactivity [2].

2-Acetylcyclopentanone Technical Differentiation: Why Ring Size and Tautomeric Behavior Preclude Direct Analog Substitution


The chemical behavior of 2-acetylcyclopentanone is fundamentally governed by its five-membered ring structure, which imposes unique conformational and electronic constraints not shared by its six-membered (2-acetylcyclohexanone) or acyclic (acetylacetone) analogs. This structural divergence manifests in starkly different reaction outcomes under identical conditions. For instance, alkaline cleavage of 2-acetylcyclopentanone proceeds predominantly via ring opening, whereas 2-acetylcyclohexanone shows a significantly lower tendency for this pathway, and larger ring analogs undergo exclusive side-chain cleavage [1]. Similarly, photochemical reactions yield distinct regioisomeric products based on ring size, dictated by the Dieckmann-Kon rule, with the five-membered ring favoring exocyclic double bond formation [2]. Therefore, substituting 2-acetylcyclopentanone with a close structural analog in a synthetic sequence will likely lead to divergent reaction pathways, altered product distributions, and compromised yields, making it a non-interchangeable starting material.

2-Acetylcyclopentanone Evidence-Based Differentiation: Quantitative Head-to-Head Comparisons for Informed Scientific Selection


2-Acetylcyclopentanone vs. 2-Acetylcyclohexanone: Alkaline Cleavage Mode and Yield Comparison

Under hot 10% NaOH alkaline cleavage conditions, 2-acetylcyclopentanone undergoes ring opening to form a keto acid in 85-90% yield. In contrast, the six-membered ring analog, 2-acetylcyclohexanone, exhibits a significantly reduced tendency for ring opening, yielding the corresponding keto acid in only 60-64% yield. Larger ring analogs (2-acetylcycloheptanone and 2-acetylcyclooctanone) undergo exclusive side-chain cleavage with no ring opening [1]. This quantitative difference in cleavage mode and efficiency is critical for synthetic route design.

Organic Synthesis Ring-Opening Reactions Cyclopentanone Derivatives

2-Acetylcyclopentanone vs. 2-Acetylcyclohexanone: Photochemical Chemoselectivity and Product Yield

In photochemical reactions with o-vinylanilines, 2-acetylcyclopentanone and 2-acetylcyclohexanone produce distinct regioisomeric products. The reaction with 2-acetylcyclopentanone and a phenyl-substituted o-vinylaniline yielded the major photoproduct in an overall isolated yield of 41%, with a major/minor isomer ratio of 1:0.24. In contrast, the same reaction with 2-acetylcyclohexanone produced the corresponding photoproduct in a significantly lower isolated yield of 17%, with a major/minor ratio of 1:0.15 [1]. This difference in both yield and regioselectivity is attributed to the Dieckmann-Kon rule, where the five-membered ring of 2-acetylcyclopentanone directs the formation of an exocyclic double bond in the major product [1].

Photochemistry Heterocycle Synthesis Regioselectivity

2-Acetylcyclopentanone vs. N-Acetylcysteine: In Vivo Hepatoprotective Efficacy in a Rat Model of Ischemia-Reperfusion Injury

In a rat liver model of warm ischemia-reperfusion injury (IRI), intraperitoneal administration of 2-acetylcyclopentanone (2-ACP) at 2.40 mmol/kg provided significant hepatoprotection, as evidenced by normalization of plasma liver enzyme activities and histopathological indices. In direct comparison, an equimolar dose (2.40 mmol/kg) of N-acetylcysteine (NAC), a clinically used antioxidant, was not hepatoprotective when administered under the same pre-reperfusion protocol [1]. This highlights a clear pharmacodynamic differentiation.

Pharmacology Ischemia-Reperfusion Injury Cytoprotection

2-Acetylcyclopentanone vs. N-Acetylcysteine: In Vivo Survival Benefit in a Mouse Model of Acetaminophen Hepatotoxicity

In a mouse model of acetaminophen (APAP)-induced hepatotoxicity, a 500 mg/kg oral APAP overdose resulted in nearly 90% lethality within 72 hours. Intraperitoneal administration of 2-acetylcyclopentanone (2-ACP) at 2.40 mmol/kg, 20 minutes before APAP challenge, completely prevented lethality over a 7-day observation period (100% survival). In contrast, intraperitoneal N-acetylcysteine (NAC) was not effective over a broad dose range (2.40–7.20 mmol/kg) when administered via the same pre-treatment route [1].

Toxicology Acetaminophen Overdose Hepatoprotection

2-Acetylcyclopentanone vs. Acetylacetone: Quantitative Keto-Enol/Enolate Equilibrium Constants

The keto-enol and enolate equilibrium of 2-acetylcyclopentanone has been quantitatively characterized in aqueous solution. The acidity constant of the enol form ionizing as an oxygen acid is pKEa = 7.72, while the acidity constant of the ketone form ionizing as a carbon acid is pKKa = 8.12 [1]. In contrast, the acyclic analog acetylacetone has a reported pKa of approximately 8.9–9.0 . This difference in acidity and tautomeric equilibrium affects the compound's behavior as a nucleophile and its metal-chelating properties.

Physical Organic Chemistry Tautomerism Acidity Constants

2-Acetylcyclopentanone High-Value Application Scenarios Supported by Direct Comparative Evidence


Synthesis of Ring-Opened Keto Acid Intermediates

The demonstrated 85-90% yield of ring-opened keto acid from alkaline cleavage of 2-acetylcyclopentanone [1] makes it the superior choice over 2-acetylcyclohexanone (60-64% yield) for synthetic routes requiring efficient access to 6-oxoheptanoic acid derivatives. This is particularly relevant for the preparation of functionalized aliphatic chains used in medicinal chemistry and materials science.

Photochemical Synthesis of Polyheterocyclic Scaffolds with Defined Regiochemistry

The photoproduct chemoselectivity data, showing a 41% isolated yield and specific exocyclic double bond formation for 2-acetylcyclopentanone versus 17% yield for the six-membered analog [1], establishes it as the preferred substrate for generating exocyclic double bond-containing heterocycles. This is critical for constructing complex molecular architectures with precise stereochemical and regiochemical control in drug discovery programs.

In Vivo Models of Oxidative Stress and Electrophile-Mediated Tissue Injury

The direct head-to-head comparisons demonstrating the superior in vivo efficacy of 2-acetylcyclopentanone over N-acetylcysteine in both rat liver ischemia-reperfusion injury [1] and mouse acetaminophen hepatotoxicity [2] validate its use as a chemical probe or lead compound in preclinical studies of acute organ injury, mitochondrial dysfunction, and diseases driven by reactive aldehyde formation.

Bioconjugation and Metal Chelation Applications Requiring a Strong Enolate Nucleophile

The experimentally determined pKa values (pKEa = 7.72) [1] confirm that 2-acetylcyclopentanone forms a reactive enolate at near-physiological pH, differentiating it from less acidic analogs like acetylacetone (pKa ~8.9-9.0). This property is essential for applications in metal ion sensing, lanthanide complexation, and the development of covalent probes for electrophile-trapping studies.

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